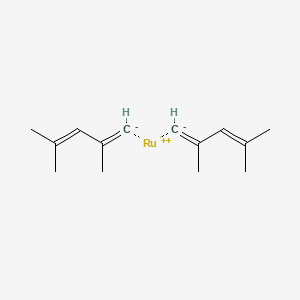
Bis(2,4-dimethylpentadienyl)ruthenium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,4-dimethylpentadienyl)ruthenium(II) is a chemical compound with the linear formula Ru(C7H11)2 . It is a yellow solid with a molecular weight of 291.39 . This compound is an excellent chiral ruthenium catalyst precursor .
Synthesis Analysis
Bis(2,4-dimethylpentadienyl)ruthenium(II) can be synthesized from an isoprene-derived diallyl ruthenium (IV) complex . It can also be obtained by reductive dehalogenation of RuCl·aq in the presence of 4-methylbuten-2-ones .Molecular Structure Analysis
The molecular structure of Bis(2,4-dimethylpentadienyl)ruthenium(II) is represented by the SMILES string [Ru]. [CH2] [C] © [CH] [C] ( [CH2])C. [CH2] [C] © [CH] [C] ( [CH2])C .Chemical Reactions Analysis
Bis(2,4-dimethylpentadienyl)ruthenium(II) reacts with cyclic and acyclic dienes in the presence of alkali to form the corresponding chiral ruthenium catalysts . It can also be converted into the protonated open ruthenocene by treatment with HBF4 and subsequently into the protonated half-open ruthenocene by reaction with cyclopentadiene .Physical and Chemical Properties Analysis
Bis(2,4-dimethylpentadienyl)ruthenium(II) is a yellow solid that comes in the form of powder, crystals, or beads . It has a melting point of 91-93 °C .Scientific Research Applications
1. Synthesis and Characterization
- Bis(2,4-dimethylpentadienyl)ruthenium(II) is utilized in synthesizing ruthenium(II) η5-dienyl compounds, serving as precursors for enantioselective hydrogenation catalysts. These compounds are efficient in synthesizing crystalline yellow compounds like cyclopentadienyl and dimethylpentadienyl in high yields (Bauer et al., 2000).
2. Catalysis
- Ruthenium(II) complexes derived from bis(2,4-dimethylpentadienyl)ruthenium(II) catalyze transfer hydrogenation of ketones. These complexes, including 16-electron pentadienyl and cyclopentadienyl complexes, have been studied for their catalytic efficiency in various reactions (Glöge et al., 2015).
3. Metallorganic Chemical Vapor Deposition (MOCVD)
- Bis(2,4-dimethylpentadienyl)ruthenium(II) has been utilized in MOCVD for the low-temperature preparation of metallic ruthenium films. It demonstrates high vapor pressure and lower decomposition temperature, making it effective for depositing crystalline metallic ruthenium films at low temperatures (Kawano et al., 2007).
4. Photovoltaic Applications
- In the field of photovoltaics, compounds like bis(3,4-dicarboxypyridine)(1,4,8,11,15,18,22,25-octamethyl-phthalocyaninato)ruthenium(II) derived from bis(2,4-dimethylpentadienyl)ruthenium(II) have been used to sensitize nanocrystalline TiO2 films for efficient energy conversion in photovoltaic cells (Nazeeruddin et al., 1998).
5. Electronic Properties and Electrochemistry
- Research has been conducted on the electronic properties and electrochemistry of ruthenium(II) complexes involving bis(2,4-dimethylpentadienyl)ruthenium(II), examining their behavior and potential applications in electrochemical reactions and processes (Marcaccio et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
CAS No. |
85908-78-7 |
|---|---|
Molecular Formula |
C14H18Ru |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
4-methanidyl-2-methylpenta-1,3-diene;ruthenium(6+) |
InChI |
InChI=1S/2C7H9.Ru/c2*1-6(2)5-7(3)4;/h2*1H,3H2,2,4H3;/q2*-3;+6 |
InChI Key |
YGFLYAVWQWHHGI-UHFFFAOYSA-N |
SMILES |
CC(=CC(=[CH-])C)C.CC(=CC(=[CH-])C)C.[Ru+2] |
Canonical SMILES |
CC(=[C-]C(=[CH-])C)[CH2-].CC(=[C-]C(=[CH-])C)[CH2-].[Ru+6] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-1-[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B3340663.png)
![2-chloro-N-{4-[(isopropylamino)sulfonyl]phenyl}propanamide](/img/structure/B3340671.png)
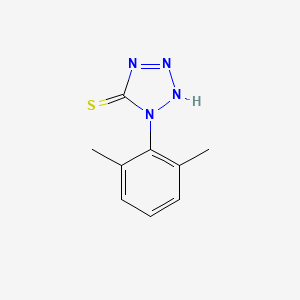


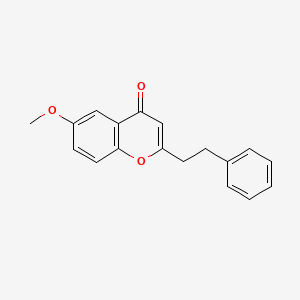
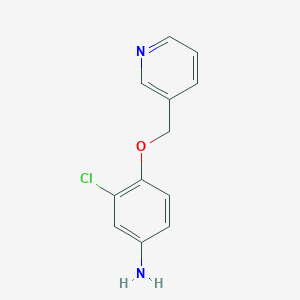
![1-isopropyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3340723.png)
![5-(3-Chlorophenyl)-2-piperidin-1-yl[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B3340732.png)
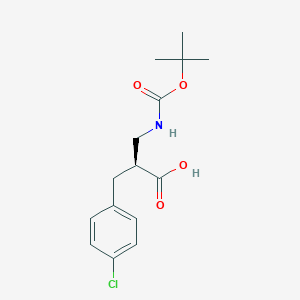

![4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid](/img/structure/B3340744.png)
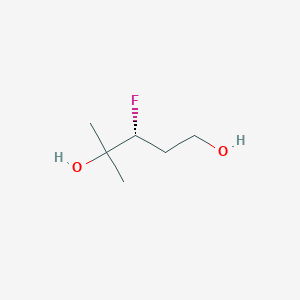
![{[1-butyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]thio}acetic acid](/img/structure/B3340752.png)
